2-Ethyl-9,10-dihydroanthracene-9,10-diol

CAS No.: 2026-28-0

Cat. No.: VC17606869

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2026-28-0 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 2-ethyl-9,10-dihydroanthracene-9,10-diol |

| Standard InChI | InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3 |

| Standard InChI Key | BCOIBXZDUNKNNS-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

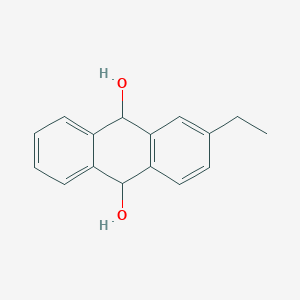

2-Ethyl-9,10-dihydroanthracene-9,10-diol (C₁₆H₁₆O₂) consists of an anthracene backbone with hydroxyl groups at positions 9 and 10 and an ethyl substituent at position 2 (Figure 1). The planar anthracene system enables π-π interactions, while the hydroxyl and ethyl groups introduce steric and electronic modifications that influence reactivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.297 g/mol | |

| Exact Mass | 240.115 Da | |

| LogP (Partition Coeff.) | 2.725 | |

| PSA (Polar Surface Area) | 40.46 Ų |

Isomeric Considerations

A related compound, 1-ethyl-9,10-dihydroanthracene-9,10-diol (CAS 67923-88-0), shares the same molecular formula but differs in ethyl substitution position. Comparative data reveal distinct physicochemical profiles:

Table 2: Isomeric Comparison

| Property | 2-Ethyl Isomer | 1-Ethyl Isomer |

|---|---|---|

| Density | N/A | 1.245 g/cm³ |

| Boiling Point | N/A | 438°C |

| Flash Point | N/A | 212.4°C |

Synthesis and Derivatization Pathways

Core Synthetic Strategies

The synthesis of 2-ethyl-9,10-dihydroanthracene-9,10-diol typically involves:

-

Diels-Alder Cyclization: Anthracene derivatives are constructed via cycloaddition of dienes and quinones, followed by functionalization .

-

Hydroxylation: Electrophilic aromatic substitution or oxidative methods introduce hydroxyl groups to the anthracene core .

-

Alkylation: Ethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution .

Advanced Functionalization

Recent work by Furlong (2003) demonstrates the utility of anthracene-9,10-diols in synthesizing sulfur-containing heterocycles. For example, reacting 1,4-dihydroxyanthracene-9,10-dione with thiols in the presence of boric acid yields phenothiazine-dione hybrids . Such methodologies could be adapted for 2-ethyl derivatives to create materials with tailored optoelectronic properties .

Physicochemical and Spectroscopic Properties

Thermal Stability

While thermal decomposition data for the 2-ethyl isomer remain unreported, the 1-ethyl analogue exhibits a boiling point of 438°C and flash point of 212.4°C, suggesting moderate thermal stability .

Solubility and Reactivity

The compound’s LogP of 2.725 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran. The hydroxyl groups confer acidity (pKa ~10–12), enabling deprotonation for further functionalization .

Applications in Catalysis and Materials Science

Catalytic Activity

Feng et al. (2010) utilized 2-ethylanthrahydroquinone derivatives as ligands in transition-metal catalysts for oxidation reactions, achieving high selectivity in epoxidation processes . The ethyl group enhances steric hindrance, stabilizing active metal centers .

Materials Development

Dihydroxyanthracenes serve as precursors for conductive polymers and organic semiconductors. Substitution at the 2-position modulates bandgap energies, as demonstrated in computational studies of analogous compounds .

Safety data sheets (MSDS) are currently unavailable, necessitating precautionary handling under standard aromatic compound protocols.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume